molecular formula C15H12N2OS B3491028 N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide

N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide

Cat. No.: B3491028
M. Wt: 268.3 g/mol
InChI Key: CUADOHYFLRTSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a pyridin-2-ylmethyl group attached to the nitrogen atom of a benzothiophene-3-carboxamide structure. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 2-aminopyridine with a benzothiophene derivative. One common method is the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst. This reaction proceeds under mild conditions and does not require the use of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiophene derivatives .

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide is unique due to its specific combination of a pyridin-2-ylmethyl group and a benzothiophene-3-carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(17-9-11-5-3-4-8-16-11)13-10-19-14-7-2-1-6-12(13)14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUADOHYFLRTSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(pyridin-2-ylmethyl)-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.